
L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 34021, also known as 3,3’,5,5’-tetramethylbenzidine (TMB), is a chromogenic substrate used in various biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) where it serves as a substrate for horseradish peroxidase (HRP). Upon oxidation, TMB produces a blue color, which changes to yellow upon the addition of an acid stop solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-tetramethylbenzidine typically involves the reaction of 3,3’,5,5’-tetramethylbenzidine dihydrochloride with a base. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reagents: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of 3,3’,5,5’-tetramethylbenzidine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Purification: Crystallization or recrystallization
Quality Control: High-performance liquid chromatography (HPLC) to ensure the purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-tetramethylbenzidine undergoes several types of chemical reactions, including:
Oxidation: In the presence of HRP and hydrogen peroxide, TMB is oxidized to produce a blue color.
Reduction: TMB can be reduced back to its colorless form using reducing agents.
Substitution: Various substituents can be introduced into the benzidine structure under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, HRP
Reduction: Sodium borohydride, ascorbic acid
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Blue-colored oxidized TMB
Reduction: Colorless reduced TMB
Substitution: Halogenated or nitrated derivatives of TMB
Aplicaciones Científicas De Investigación
3,3’,5,5’-tetramethylbenzidine is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical assays to detect the presence of specific substances.
Biology: Employed in ELISA to detect antigens or antibodies in biological samples.
Medicine: Utilized in diagnostic tests to identify diseases or conditions based on the presence of specific biomarkers.
Industry: Applied in quality control processes to ensure the accuracy and reliability of biochemical assays
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-tetramethylbenzidine involves its oxidation by HRP in the presence of hydrogen peroxide. This reaction produces a blue-colored product, which can be quantified by measuring the absorbance at specific wavelengths (370 nm and 652 nm). The reaction can be stopped by adding an acid, which changes the color to yellow, allowing for further quantification at 450 nm .
Comparación Con Compuestos Similares
3,3’,5,5’-tetramethylbenzidine is unique due to its high sensitivity and rapid color development compared to other chromogenic substrates. Similar compounds include:
o-Phenylenediamine dihydrochloride (OPD): Less sensitive than TMB but still widely used in ELISA.
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): Produces a green color and is less sensitive than TMB.
3,3’,5,5’-Tetramethylbenzidine dihydrochloride: A precursor to TMB used in its synthesis
3,3’,5,5’-tetramethylbenzidine stands out due to its non-carcinogenic nature and the absence of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in its formulations, making it safer and more environmentally friendly .
Propiedades
Número CAS |
83626-72-6 |
|---|---|
Fórmula molecular |
C18H22N4O8S4 |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
(2R)-2-[(4-aminophenyl)sulfonylamino]-3-[[(2R)-2-[(4-aminophenyl)sulfonylamino]-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C18H22N4O8S4/c19-11-1-5-13(6-2-11)33(27,28)21-15(17(23)24)9-31-32-10-16(18(25)26)22-34(29,30)14-7-3-12(20)4-8-14/h1-8,15-16,21-22H,9-10,19-20H2,(H,23,24)(H,25,26)/t15-,16-/m0/s1 |
Clave InChI |
FIPMCOYOJDSDBZ-HOTGVXAUSA-N |
SMILES isomérico |
C1=CC(=CC=C1N)S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


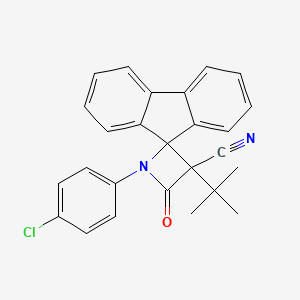
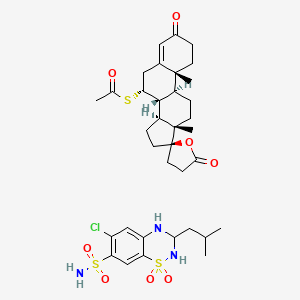
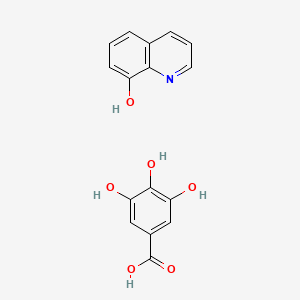

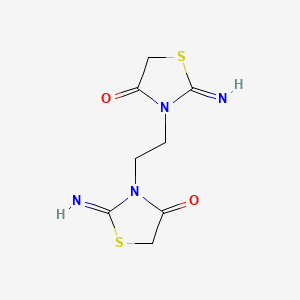
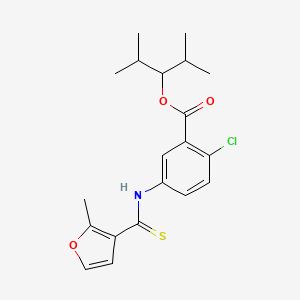

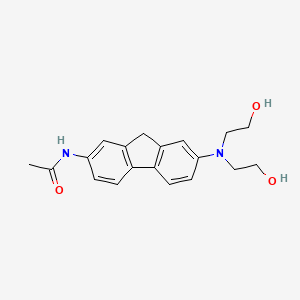
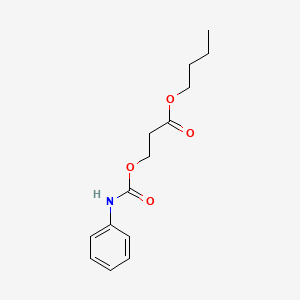
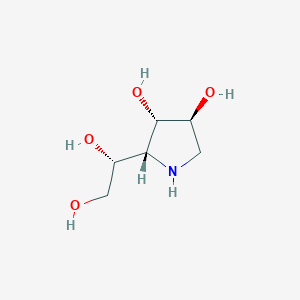
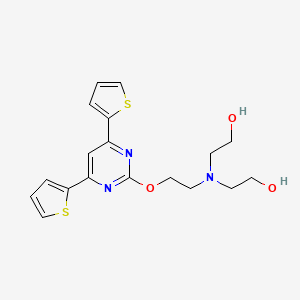

![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)

